molecular formula C17H16F3N3O3 B2977209 1-methyl-2-oxo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1235375-30-0

1-methyl-2-oxo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2977209
CAS RN: 1235375-30-0
M. Wt: 367.328
InChI Key: HJMAPMSLSTVGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-oxo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16F3N3O3 and its molecular weight is 367.328. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

Research on anticonvulsant enaminones, including compounds with dihydropyridine structures, highlights the significance of hydrogen bonding and molecular conformations. These studies detail how molecular interactions contribute to the compounds' biological activities, providing a foundation for understanding how similar compounds might be explored for neurological or pharmacological applications (Kubicki, Bassyouni, & Codding, 2000).

Antibacterial Activity of Pyridonecarboxylic Acids

Investigations into pyridonecarboxylic acids reveal the synthesis and evaluation of compounds for antibacterial activity. This research illustrates how modifications to the chemical structure, including the amino and hydroxy substitutions, impact the biological efficacy against bacterial strains, offering a methodology for developing new antibacterial agents (Egawa et al., 1984).

Enantioselective Reductions with Chiral Bridged Dihydropyridines

Studies on chiral bridged macrocyclic dihydropyridines for enantioselective reductions demonstrate the utility of these compounds in synthetic chemistry. The research provides insights into the synthesis and structural effects of these compounds, which can be crucial for developing pharmaceuticals with specific chiral properties (Talma et al., 1985).

Synthesis and Structure of Diflunisal Carboxamides

Research on the synthesis and crystal structure of diflunisal carboxamides, which are derived from anti-inflammatory drugs, sheds light on how modifications to the molecular structure influence the compound's properties and interactions. This research can inform the design of new compounds with potential therapeutic applications (Zhong et al., 2010).

properties

IUPAC Name

1-methyl-2-oxo-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3/c1-23-8-2-3-13(16(23)26)15(25)22-12-6-4-11(5-7-12)9-14(24)21-10-17(18,19)20/h2-8H,9-10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMAPMSLSTVGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-oxo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

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